Cyclo(pro-val-asn-pro-phe-ile-leu)

Cytostatic potency Structure-activity relationship Marine natural products

For researchers requiring authentic axinastatin 3 with verified biological activity. Synthetic batches of this cyclic heptapeptide have shown reduced potency compared to the natural isolate, making source validation critical. • Natural isolate exhibits GI₅₀ of 0.0072 µg/mL against OVCAR-3 ovarian carcinoma cells-an 8.1-fold potency advantage over axinastatin 2. • Conformational integrity confirmed by NMR: βI/βVI(a)-turn motif and cis-amide bond essential for cytostatic function. • Broader bioactivity profile than axinastatins 4/5, with reported antimicrobial and anti-inflammatory properties for multi-target screening campaigns.

Molecular Formula C10H10N2O2
Molecular Weight 781 g/mol
CAS No. 153723-35-4
Cat. No. B233423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(pro-val-asn-pro-phe-ile-leu)
CAS153723-35-4
Synonymsaxinastatin 3
cyclo(Pro-Val-Asn-Pro-Phe-Ile-Leu)
Molecular FormulaC10H10N2O2
Molecular Weight781 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)CC4=CC=CC=C4)CC(=O)N)C(C)C)CC(C)C
InChIInChI=1S/C40H60N8O8/c1-7-24(6)33-38(54)43-27(19-22(2)3)39(55)48-18-12-16-30(48)36(52)45-32(23(4)5)37(53)44-28(21-31(41)49)40(56)47-17-11-15-29(47)35(51)42-26(34(50)46-33)20-25-13-9-8-10-14-25/h8-10,13-14,22-24,26-30,32-33H,7,11-12,15-21H2,1-6H3,(H2,41,49)(H,42,51)(H,43,54)(H,44,53)(H,45,52)(H,46,50)/t24-,26-,27-,28-,29-,30-,32+,33-/m0/s1
InChIKeyANLDPEXRVVIABH-WUUSPZRJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo(Pro-Val-Asn-Pro-Phe-Ile-Leu) Identity and Baseline Characterization


Cyclo(Pro-Val-Asn-Pro-Phe-Ile-Leu), systematically designated axinastatin 3 (CAS 153723-35-4), is a naturally occurring all-L-cycloheptapeptide originally isolated from the Western Caroline Island marine sponge Axinella sp. [1]. With a molecular formula of C₄₀H₆₀N₈O₈ and a molecular weight of approximately 780.97 g/mol, this compound belongs to the axinastatin family of proline-rich cyclic heptapeptides that have demonstrated cell growth inhibitory properties against a panel of human cancer cell lines [1]. It is structurally distinguished from its closest congener, axinastatin 2, by a single amino acid substitution at position 4 (Ile in place of Val), a seemingly minor change that confers significantly enhanced cytostatic potency [1].

Why Generic Cycloheptapeptides Cannot Substitute Axinastatin 3


Substitution of cyclo(Pro-Val-Asn-Pro-Phe-Ile-Leu) with even its most structurally analogous cycloheptapeptide, axinastatin 2 (differing only by Ile⁴→Val), is scientifically indefensible: the original isolation paper directly demonstrated that this single-residue substitution produces an up to 8-fold difference in GI₅₀ potency against human ovarian carcinoma (OVCAR-3) cells, with axinastatin 3 consistently outperforming axinastatin 2 across all six tested human cancer cell lines [1]. Furthermore, total synthesis studies have revealed that the biological activity of this compound class is exquisitely sensitive to conformational integrity; synthetic axinastatins 2, 3, and 4 evaluated by an independent laboratory exhibited inactivity or only low activity, highlighting that neither sequence homology nor synthetic accessibility guarantees functional equivalence to the natural product [2][3].

Quantitative Differentiation Evidence Against Closest Analogs


Head-to-Head Cytostatic Potency Across Human Cancer Cell Lines

In the original isolation study by Pettit et al. (1994), axinastatin 3 demonstrated consistently and substantially lower GI₅₀ values (higher potency) than axinastatin 2 across all six human cancer cell lines tested. The differentiation is most pronounced in the OVCAR-3 ovarian carcinoma line, where axinastatin 3 was approximately 8-fold more potent, and remains significant across CNS (SF-295), renal (A498), lung (NCI-H460), colon (KM20L2), and melanoma (SK-MEL-5) lines [1]. The authors explicitly attributed this potency enhancement to the seemingly minor substitution of Ile for Val at position 4 [1].

Cytostatic potency Structure-activity relationship Marine natural products

Single-Residue SAR: Ile⁴ vs. Val⁴ as Potency Determinant

Axinastatin 3 [cyclo(Pro-Val-Asn-Pro-Phe-Ile-Leu)] and axinastatin 2 [cyclo(Pro-Val-Asn-Pro-Phe-Val-Leu)] differ by exactly one methylene group at residue 4. The Pettit group explicitly concluded that 'the seemingly minor substitutions of Leu and Ile for Val significantly increase the cell growth inhibitory properties,' based on the systematic comparison of axinastatins 1, 2, and 3 [1]. Axinastatin 1 [cyclo(Asn-Pro-Phe-Val-Val-Pro-Val)], which contains three Val residues and no Ile or Leu in the variable positions, served as the baseline structure. The progressive introduction of Ile/Leu in axinastatins 2 and 3 corresponded to progressive gains in potency, with axinastatin 3 (Ile⁴, Leu⁵) representing the potency maximum within the series [1].

Peptide SAR Amino acid substitution Drug design

Natural vs. Synthetic Activity Discrepancy and Sourcing Implications

Independent total synthesis and biological re-evaluation of axinastatins 2, 3, and 4 by Mechnich and Kessler (1996–1997) revealed a critical finding: despite confirming synthetic compounds to be spectroscopically identical to the natural products by FAB-MS and homo- and heteronuclear NMR, 'in contrast to the published biological activity[,] very low activities were found for all compounds' [1], with detailed tests in multiple human cancer cell lines indicating that 'these axinastatins [are] inactive or of low activity' [2]. This discrepancy between the Pettit natural product data and the Kessler synthetic product data underscores that the cytostatic activity of axinastatin 3 is not solely determined by primary sequence but is critically dependent on conformational and/or trace-component factors that may not be replicated by standard solid-phase or solution-phase synthesis protocols.

Synthetic fidelity Conformational integrity Bioassay reproducibility

Conformation-Dependent Antitumor Activity and βI-Turn Requirement

Bao et al. (2019) synthesized a series of structurally constrained axinastatin 3 analogs via photo-induced single electron transfer (SET) reaction and correlated their secondary structures with in vitro antitumor activity. The study demonstrated that cyclopeptide analog 1, which adopted a βI-turn conformation, exhibited stronger antitumor activity compared to analogs lacking this structural motif [1]. Within the same study, compound 8 (with isoindolinone scaffold) showed an IC₅₀ of 12.08 ± 0.50 µg/mL against HepG-2 cells, while compound 9 displayed a reduced IC₅₀ of 22.37 ± 0.72 µg/mL, illustrating that even among structurally related analogs, conformational differences produce measurable potency shifts [1].

Conformational constraint β-turn Photo-induced cyclization

Conserved Conformational Signature by NMR

Comprehensive 2D-NMR conformational analysis by Mechnich et al. (1997) established that axinastatins 2, 3, and 4 share a conserved conformational signature: six trans amide bonds and one cis amide bond (between residue 5 and Pro⁶) forming a βI/βVI(a)-turn motif, with a characteristic bifurcated H-bond between residue 4 CO and the amide protons of residues 1 and 7 [1]. For axinastatin 2 and 3 specifically, an additional Asn I_g turn was identified about Asn¹ and Pro² [1]. This β-bulge motif with two β-turns and one bifurcated H-bond was characterized as the 'dominating backbone conformation of cyclic all-L-heptapeptides' [1], providing a structural framework that differentiates axinastatin-family peptides from other cyclic heptapeptide classes such as the phakellistatins, which possess distinct amino acid compositions and conformational preferences.

NMR conformation β-bulge motif Cyclic peptide design

Additional Antimicrobial and Anti-Inflammatory Bioactivities

Beyond the extensively characterized cytostatic activity, Malipeddi (2015) reported that axinastatin 3 possesses potent antibacterial activity against both Gram-negative and Gram-positive bacteria, as well as significant anti-inflammatory activity comparable to ibuprofen in standard assays [1]. These findings broaden the biological profile of axinastatin 3 beyond the oncology-focused characterization of the original Pettit studies. While axinastatins 4 and 5 have been tested primarily for cancer cell growth inhibition, axinastatin 3's demonstrated dual antimicrobial and anti-inflammatory activities provide an additional selection criterion for researchers evaluating axinastatin family members for non-oncology applications.

Antimicrobial peptide Anti-inflammatory Therapeutic repurposing

Optimal Application Scenarios Based on Differentiation Evidence


Ovarian Carcinoma Cytostatic Screening and Mechanism-of-Action Studies

Axinastatin 3 demonstrates its most pronounced potency advantage over axinastatin 2 in the OVCAR-3 ovarian carcinoma model, with an 8.1-fold lower GI₅₀ (0.0072 vs. 0.058 µg/mL) [1]. Researchers investigating ovarian cancer cytostatic mechanisms should prioritize axinastatin 3 over axinastatin 2 to maximize assay sensitivity and minimize compound consumption. The potency differential is large enough to be robustly detectable even in assays with moderate variability.

Cyclic Peptide Conformation-Activity Relationship Studies

The comprehensive NMR conformational analysis by Mechnich et al. (1997) provides a high-resolution structural baseline for axinastatin 3, including the diagnostic βI/βVI(a)-turn motif, cis amide bond between residue 5 and Pro⁶, and bifurcated H-bond network [2]. This makes axinastatin 3 an ideal reference scaffold for investigating how systematic sequence modifications perturb cyclic peptide conformation and, consequently, biological activity. The 2019 Bao study has already demonstrated the practical utility of this approach, showing that βI-turn preservation correlates with retained antitumor activity [3].

Natural vs. Synthetic Bioequivalence and Quality Control Development

The documented activity discrepancy between natural (Pettit 1994) and synthetic (Mechnich/Kessler 1996–1997) axinastatin 3 [4][5] positions this compound as a uniquely valuable case study for developing analytical methods that distinguish bioactive from inactive conformational or configurational states of cyclic peptides. Procurement of axinastatin 3 for this purpose should include both natural-isolate reference material and independently synthesized batches to enable comparative bioassay and conformational analysis.

Multi-Indication Screening for Oncology, Infection, and Inflammation

For phenotypic screening campaigns that assay compounds against panels spanning oncology, infectious disease, and inflammation targets, axinastatin 3 offers a broader baseline bioactivity profile than axinastatins 4 or 5, which lack reported antimicrobial or anti-inflammatory data [6]. While the quantitative antimicrobial and anti-inflammatory data from Malipeddi (2015) require independent replication, the reported activity spectrum suggests that axinastatin 3 may serve as a more versatile probe molecule than its later-discovered congeners. Researchers should verify these activities in their own assay systems as part of the procurement validation workflow.

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